methyl 4-acetyloxy-2-hydroxybenzoate

Description

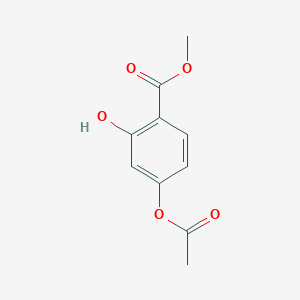

Structure

3D Structure

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

methyl 4-acetyloxy-2-hydroxybenzoate |

InChI |

InChI=1S/C10H10O5/c1-6(11)15-7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3 |

InChI Key |

JHRDMZGPWYFOFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Transformations

Chemical Synthesis Routes for Methyl 4-Acetyloxy-2-Hydroxybenzoate

The chemical synthesis of this compound typically originates from precursors such as 2,4-dihydroxybenzoic acid. The process involves sequential esterification and acetylation reactions to introduce the methyl ester and the 4-acetyloxy group, respectively.

Esterification and Acetylation Strategies from Precursors

The synthesis can be approached by two primary sequences: (A) esterification followed by acetylation, or (B) acetylation followed by esterification.

A common precursor for this synthesis is 2,4-dihydroxybenzoic acid, which is commercially available. google.com

Esterification: The carboxylic acid group of 2,4-dihydroxybenzoic acid can be converted to a methyl ester. This transformation is typically achieved under standard esterification conditions, such as reacting the acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. scielo.brgoogle.com For instance, the synthesis of similar hydroxybenzoate esters often involves refluxing the corresponding acid in methanol with a catalytic amount of sulfuric acid for several hours. scielo.br

Acetylation: The hydroxyl group at the 4-position is more reactive than the one at the 2-position due to the latter being involved in intramolecular hydrogen bonding with the adjacent ester group. Selective acetylation at the 4-position can be achieved by reacting the precursor with an acetylating agent. A standard method for the acetylation of phenols involves using acetic anhydride (B1165640) with a catalytic amount of concentrated sulfuric acid. uwimona.edu.jm The reaction is often warmed to facilitate completion. uwimona.edu.jm

Optimization of Reaction Conditions and Yields (e.g., use of catalysts, temperature control)

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalysts:

Esterification: Strong mineral acids like sulfuric acid are effective and widely used catalysts for the esterification of benzoic acids with alcohols. google.com

Acetylation: Concentrated sulfuric acid is a common catalyst for the acetylation of phenols with acetic anhydride. uwimona.edu.jm

Temperature and Reaction Time:

For the acetylation of a similar compound, 4-hydroxybenzoic acid, the reaction mixture is warmed on a water bath to approximately 50-60°C for about 15 minutes to ensure the reaction proceeds efficiently. uwimona.edu.jm

In the synthesis of related dihydrobenzofuran neolignans, optimizing the reaction time from 20 hours down to 4 hours was achieved without a significant impact on conversion and selectivity by carefully selecting the oxidant and solvent. scielo.brchemrxiv.org

Solvent Selection: The choice of solvent can influence reaction rates and yields. For the synthesis of neolignans, acetonitrile (B52724) was identified as a "greener" and effective solvent that provided a good balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). scielo.brchemrxiv.org

The table below summarizes optimized conditions for analogous reactions.

| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Acetylation | 4-Hydroxybenzoic Acid | Acetic Anhydride / H₂SO₄ | None (neat) | 50-60°C | 15 min | Not specified |

| Oxidative Coupling | Methyl Ferulate | Silver(I) Oxide (Ag₂O) | Acetonitrile | Room Temp | 4 h | 67.7% (Conversion) |

| Esterification | Ferulic Acid | Sulfuric Acid | Methanol | 85°C (Reflux) | 4 h | Not specified |

Synthesis of Structurally Related Analogs and Derivatives

The core benzoate (B1203000) scaffold can be modified to produce a variety of structurally related analogs with different functional groups.

Benzamidomethylation Approaches for Benzoate Scaffolds

Benzamidomethylation is a chemical reaction that introduces a benzamidomethyl group (-CH₂NHCOPh) onto a molecule. While specific examples on a this compound scaffold are not detailed in the provided context, the general approach involves reacting a substrate with N-(hydroxymethyl)benzamide or a related reagent under acidic conditions. This method is a type of aminomethylation and can be used to functionalize aromatic rings, phenols, or other nucleophilic substrates, serving as a pathway to introduce more complex amide functionalities onto the benzoate framework.

Synthesis of Methyl 4-Acetamido-2-hydroxybenzoate and its Structural Variants

Methyl 4-acetamido-2-hydroxybenzoate is a close structural analog where the ester linkage of the acetyl group is replaced by an amide linkage. This compound can be synthesized with high efficiency. chemicalbook.com

The synthesis starts from methyl 4-amino-2-hydroxybenzoate (B10774363). The amino group is acetylated using acetyl chloride in a biphasic system of ethyl acetate (B1210297) and water, with sodium bicarbonate serving as the base to neutralize the HCl byproduct. chemicalbook.com The reaction is initially cooled to 0°C during the addition of acetyl chloride and then allowed to warm to room temperature. chemicalbook.com This procedure results in a high yield of the desired product.

Detailed Synthetic Protocol for Methyl 4-Acetamido-2-hydroxybenzoate chemicalbook.com

A solution of methyl 4-amino-2-hydroxybenzoate (303.6 mmol) in ethyl acetate (750 mL) is prepared.

This solution is added to a stirred mixture of water (250 mL) and sodium bicarbonate (415.5 mmol) cooled to 0°C.

Acetyl chloride (415.5 mmol) is added dropwise over 15 minutes.

The reaction mixture is gradually warmed to room temperature and stirred for 2 hours.

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure to yield methyl 4-acetamido-2-hydroxybenzoate.

This method has been reported to produce the target compound with a 99% yield. chemicalbook.com

The table below outlines the synthesis of this key analog.

| Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Methyl 4-Acetamido-2-hydroxybenzoate | Methyl 4-amino-2-hydroxybenzoate | Acetyl Chloride, Sodium Bicarbonate | Ethyl Acetate / Water | 0°C to Room Temp | 2.25 h | 99% |

Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are often employed for esterification and transesterification reactions due to their mild operating conditions and high specificity.

The enzymatic synthesis of benzoate esters has been successfully demonstrated. For example, the direct esterification of benzoic acid with methanol can be catalyzed by Candida rugosa lipase (B570770). nih.gov The reaction is typically performed in an organic solvent medium, such as a hexane/toluene mixture, to solubilize the substrates. nih.gov

Key findings from studies on the enzymatic synthesis of methyl benzoate indicate that:

A minimum amount of water is essential to activate the lipase catalyst. nih.gov

High concentrations of methanol (above 90 mM) can inhibit the enzyme, though this effect can be partially mitigated by increasing the concentration of benzoic acid. nih.gov

The choice of organic solvent is critical, as it affects the partition of substrates between the bulk organic phase and the aqueous microenvironment of the enzyme. nih.gov

While a direct chemo-enzymatic synthesis for this compound is not explicitly detailed, these principles could be applied. A potential biocatalytic route could involve the lipase-catalyzed esterification of 4-acetyloxy-2-hydroxybenzoic acid with methanol. Alternatively, a lipase could be used for the selective acetylation of the 4-hydroxy group of methyl 2,4-dihydroxybenzoate (B8728270) using a suitable acetyl donor.

Regioselective Deacylation Reactions using Lipases

Regioselective deacylation is a critical process for unmasking specific hydroxyl groups in polyacylated molecules, thereby allowing for subsequent targeted modifications. Lipases are particularly effective for such transformations. In systems analogous to this compound, the selective cleavage of acetyl groups is well-documented. For instance, studies on peracylated methyl pyranosides have shown that lipases can selectively hydrolyze specific acetyl groups. Candida lipases are noted for their efficacy in the deacylation of the primary position in these sugar derivatives. researchgate.net

This principle of regioselectivity extends to aromatic systems. Research on various acetylated β-D-gluco- and β-D-xylopyranosyl hydroxybenzoates has demonstrated that lipases like Novozym 435 (an immobilized lipase B from Candida antarctica) can perform regioselective hydrolysis. researchgate.net The enzyme's ability to differentiate between sterically and electronically distinct acetyl groups allows for the selective removal of an acyl group, leaving others intact. This selectivity is often directed towards the least sterically hindered position on the aromatic moiety. researchgate.net While direct studies on this compound are not detailed in the provided results, the established catalytic behavior of lipases on structurally related hydroxybenzoate and glucose derivatives strongly supports their utility for the regioselective deacylation of this compound. researchgate.netresearchgate.net

The general mechanism for such lipase-catalyzed hydrolysis involves the activation of a serine residue in the enzyme's active site, which then attacks the carbonyl group of the ester, forming an acyl-enzyme intermediate. A nucleophile, typically water in hydrolysis, then attacks this intermediate to release the deacylated product and regenerate the enzyme. nih.gov

Table 1: Examples of Lipase-Catalyzed Regioselective Deacylation

| Substrate Type | Lipase Used | Selectivity Observed | Reference |

|---|---|---|---|

| Peracylated methyl pyranosides | Candida species | Selective hydrolysis of the primary position | researchgate.net |

| Acetylated β-D-glucopyranosyl hydroxybenzoates | Novozym 435 | Deacetylation at C-4 and C-6 positions | researchgate.net |

Lipase-Catalyzed Esterifications and Interesterifications in Benzoate Systems

Lipases are versatile catalysts that can perform esterification and interesterification (or transesterification) reactions, often in non-aqueous media to shift the thermodynamic equilibrium away from hydrolysis. nih.govresearchgate.net These reactions are fundamental in synthesizing a wide range of esters.

In the context of benzoate systems, immobilized lipase B from Candida antarctica (Novozym 435) has proven highly active for the transesterification of methyl (hydroxy)benzoates with long-chain alcohols. nih.gov This process is often significantly more efficient than the corresponding direct esterification. For example, the preparation of oleyl 4-hydroxybenzoate (B8730719) via transesterification is about 25 times more active than its synthesis via esterification. nih.gov

The position of substituents on the phenyl ring of methyl benzoates influences the catalytic activity of Novozym 435. The relative activity for transesterification increases in the order of ortho ≈ meta > para substitution. nih.gov This suggests that for a substrate like this compound, the enzyme's activity would be influenced by the para- and ortho-positions of the functional groups. The general reactivity trend for methoxy- and hydroxy-substituted methyl benzoates is: 2-methoxybenzoate (B1232891) ≈ 3-methoxybenzoate > 4-methoxybenzoate (B1229959) > 3-hydroxybenzoate ≈ 2-hydroxybenzoate > 4-hydroxybenzoate. nih.gov

Interesterification, the exchange of acyl groups between two esters, can also be catalyzed by lipases and is a key method for producing structured lipids. nih.gov The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile (an alcohol for transesterification or a monoglyceride for interesterification) to release the new product. nih.gov These solvent-free, lipase-catalyzed reactions are increasingly preferred in industrial applications to simplify product separation and enhance sustainability. nih.govnih.gov

Table 2: Relative Transesterification Activity of Novozym 435 on Substituted Methyl Benzoates

| Substituent Position | Relative Activity |

|---|---|

| Ortho | High |

| Meta | High |

| Para | Lower |

Data synthesized from research on various methoxy- and hydroxy-substituted methyl benzoates. nih.gov

This compound as a Synthetic Intermediate and Building Block

Hydroxybenzoic acids and their esters are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.net this compound, with its distinct hydroxyl and acetyloxy groups, serves as a versatile building block for further chemical elaboration.

The differential reactivity of its functional groups is key to its utility. The free hydroxyl group at the 2-position can be a site for reactions such as etherification or further esterification, while the acetyl group at the 4-position can be selectively removed (as discussed in section 2.3.1) to liberate a second phenolic hydroxyl group for subsequent reactions.

An example of its use as a synthetic intermediate is in the preparation of methyl 4-acetylamino-2-hydroxybenzoate. This transformation involves the amination of the corresponding 4-amino derivative, which can be derived from precursors like this compound through a series of steps. For instance, a related synthesis starts with Methyl 4-amino-2-hydroxy benzoate, which is then acetylated to yield methyl 4-acetylamino-2-hydroxy benzoate in high yield. chemicalbook.com This highlights how the benzoate core is used as a scaffold for building more complex functional groups. Furthermore, compounds like (benzoylamino)methyl 4-acetyloxybenzoate are synthesized from 4-acetyloxybenzoic acid, demonstrating the role of acylated hydroxybenzoates as precursors to biologically relevant molecules. researchgate.net

The structural motif of this compound is also related to important intermediates for insecticides, where substituted acetylbenzoic acid methyl esters are crucial components. google.com The strategic placement of functional groups on the benzene ring allows for the construction of complex target molecules, making it a valuable intermediate in organic synthesis.

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound could not be located. As a result, the requested article on its advanced spectroscopic characterization and structural elucidation cannot be generated at this time.

Numerous search queries were executed to find proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), infrared (IR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data specific to this compound. These searches included requests for experimental spectra, synthesis and characterization reports, and entries in chemical reference databases.

The search efforts did yield spectroscopic information for several structurally related compounds, including:

Methyl 4-hydroxybenzoate

Methyl 2-hydroxybenzoate (Methyl salicylate)

Methyl 4-acetamido-2-hydroxybenzoate

Methyl 4-benzyloxy-2-hydroxybenzoate

However, the substitution pattern and functional groups of these molecules differ significantly from this compound, making their spectroscopic data unsuitable for the specific analysis requested. The presence of the acetyloxy group at the 4-position, in conjunction with the hydroxyl group at the 2-position and the methyl ester, creates a unique electronic environment and a distinct spectroscopic fingerprint. Without access to the actual experimental data for this specific isomer, any attempt to create the outlined article would be speculative and scientifically unsound.

The creation of a scientifically accurate and informative article as per the user's detailed outline is contingent on the availability of reliable experimental data. At present, such data for this compound does not appear to be publicly accessible through standard search methods. Further research, potentially involving direct chemical synthesis and subsequent spectroscopic analysis, would be required to generate the necessary data.

Based on a comprehensive search for scientific literature, detailed experimental data regarding the advanced spectroscopic and crystallographic characterization of the specific chemical compound “this compound” is not available. While the compound is identified with a unique CAS number, public databases and scientific articles lack published reports on its mass spectrometry fragmentation patterns and single-crystal X-ray diffraction studies.

The molecular formula for this compound is C₁₀H₁₀O₅, and its CAS number is 540527-11-5. guidechem.com

Due to the absence of specific research data for this compound, it is not possible to provide an accurate and verifiable article that adheres to the requested outline. Generating content for the specified sections on fragmentation patterns, reaction monitoring, molecular conformation, intermolecular interactions, and polymorphism would require speculation or the incorrect use of data from related but structurally distinct compounds, which would be scientifically inaccurate.

Therefore, the following sections of the requested article cannot be generated:

Advanced Spectroscopic Characterization and Structural Elucidation

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity

No available literature provides data on the following for methyl 4-acetyloxy-2-hydroxybenzoate:

Computational Thermochemistry

Similarly, there is no published research on the computational thermochemistry of this compound, including:

Quantitative Assessment of Intramolecular Hydrogen Bond Strengths

This report will be updated if and when computational studies on this compound become available in the scientific literature.

Molecular Docking and Ligand-Protein Interaction Simulations

Computational chemistry and theoretical modeling are powerful tools for investigating the interactions between small molecules, such as this compound, and biological macromolecules. Among the most utilized techniques in this field are molecular docking and ligand-protein interaction simulations. These methods provide valuable insights into the potential binding mechanisms and affinities of a compound with a specific protein target, which is a crucial step in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more detailed picture of the conformational changes that may occur in both the ligand and the protein upon binding, as well as the stability of the interactions.

Prediction of Binding Modes and Affinities with Biological Macromolecules

A thorough review of scientific literature reveals a lack of specific studies that have utilized molecular docking to predict the binding modes and affinities of this compound with biological macromolecules. While computational studies exist for structurally related compounds, such as other benzoic acid derivatives, there is no available data detailing the specific interactions, binding energies, or predicted affinities for this compound with any particular protein target.

Therefore, no data tables can be generated to showcase these findings for the specified compound.

Investigation of Conformational Changes Induced by Ligand Binding to Enzymes

Similarly, there is no published research focusing on the investigation of conformational changes induced by the binding of this compound to enzymes through ligand-protein interaction simulations. Such studies would typically involve extensive molecular dynamics simulations to observe how the enzyme's three-dimensional structure adapts to the presence of the ligand in its active or allosteric sites.

The absence of these specific computational studies means that there is no data available to report on the conformational dynamics, changes in protein flexibility, or specific amino acid residue movements that may occur upon the binding of this compound to an enzyme.

Biological Activities and Mechanistic Investigations in Vitro Studies

Enzyme Inhibition Studies

A thorough search of scholarly databases yielded no studies concerning the enzyme inhibitory effects of methyl 4-acetyloxy-2-hydroxybenzoate.

Assessment of Inhibitory Activity against Specific Enzymes (e.g., α-Glucosidase, PTP1B, COX-II, 5-LOX)

There is no available research data on the assessment of this compound for inhibitory activity against α-glucosidase, protein-tyrosine phosphatase 1B (PTP1B), cyclooxygenase-II (COX-II), or 5-lipoxygenase (5-LOX).

Determination of Enzyme Kinetics and Inhibition Mechanisms (e.g., Mixed-Type Inhibition)

As no enzyme inhibition studies have been published for this compound, there is no information regarding its enzyme kinetics or potential mechanisms of inhibition, such as mixed-type inhibition.

Spectroscopic Probes of Enzyme-Ligand Interactions (e.g., Fluorescence Quenching, Conformational Alterations)

No literature exists that employs spectroscopic methods like fluorescence quenching to investigate the interactions between this compound and any enzyme targets.

Antimicrobial Activity Studies

No published research was found detailing the antimicrobial properties of this compound.

Investigation of Antibacterial and Antifungal Efficacy

There are no available studies that investigate or report on the antibacterial or antifungal efficacy of this compound against any microbial strains.

Exploration of Proposed Mechanisms of Antimicrobial Action (e.g., metabolic disruption, membrane damage)

In the absence of any antimicrobial activity studies, no mechanisms of action have been proposed or investigated for this compound.

In Vitro Metabolic Studies of this compound Remain to Be Elucidated

Comprehensive searches of available scientific literature and biomedical databases have revealed a significant gap in the understanding of the in vitro biological activities and metabolic fate of the chemical compound this compound. Despite the detailed structural framework provided for its analysis, including Phase I and Phase II metabolic pathways and structure-activity relationships, specific experimental data for this particular compound is not presently available in the public domain.

The metabolic journey of a chemical compound through in vitro systems is fundamental to characterizing its biological behavior. This typically involves a two-phased process. Phase I reactions, which include oxidation, reduction, and hydrolysis, are followed by Phase II conjugation reactions, such as glucuronidation, sulfation, and methylation, to facilitate excretion. The enzymes involved, primarily from the cytochrome P450 superfamily for Phase I and various transferases for Phase II, are critical in determining the rate and nature of these transformations.

However, for this compound, specific details regarding its metabolic profile are absent. There is no available research that characterizes its potential Phase I metabolites that could arise from reactions like hydroxylation, N-demethylation, or carboxylation. Similarly, the identification of its Phase II metabolic products, for instance, through glucuronide conjugation, has not been reported. The enzymatic systems and specific isoforms that might be responsible for its metabolism have also not been investigated. Furthermore, a comparative analysis of its metabolic profile across different in vitro experimental setups is not possible without foundational data.

In a similar vein, structure-activity relationship (SAR) studies for this compound are not documented. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological effects, providing insights for the rational design of new compounds with improved activity or metabolic stability.

The absence of such critical data underscores the need for future research to explore the in vitro metabolism and biological activities of this compound. Such studies would be invaluable in establishing a scientific basis for its potential biological significance and would contribute to the broader understanding of the metabolism of benzoate (B1203000) derivatives. Until such research is conducted and published, a detailed and scientifically accurate article on the specific metabolic pathways and structure-activity relationships of this compound cannot be constructed.

Advanced Analytical Methodologies in Research and Development

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a compound like methyl 4-acetyloxy-2-hydroxybenzoate, Reversed-Phase HPLC (RP-HPLC) is the most probable mode of separation due to its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Method Development for Quantitative Analysis and Separation

The development of a robust HPLC method for the quantitative analysis of this compound would involve the systematic optimization of several chromatographic parameters to achieve adequate separation from impurities and related substances. A typical approach would involve screening different stationary phases (e.g., C8, C18) and mobile phase compositions.

A common mobile phase for similar compounds consists of a mixture of an aqueous solvent (often with a pH-adjusting buffer like phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.gov The separation is achieved by adjusting the ratio of these solvents, either isocratically (constant composition) or through a gradient (composition changes over time). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Related Benzoate (B1203000) Esters

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 256 nm |

| Injection Volume | 10-20 µL |

This table presents typical starting conditions for method development based on the analysis of structurally related compounds and would require optimization for this compound.

Applications in Purity Determination and Reaction Progress Monitoring

RP-HPLC is an indispensable tool for assessing the purity of synthesized this compound. By separating the main compound from starting materials, by-products, and degradation products, the purity can be accurately quantified. The area of the chromatographic peak corresponding to this compound is proportional to its concentration, allowing for the calculation of percentage purity.

Furthermore, HPLC is highly effective for monitoring the progress of the chemical synthesis of this compound. Small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak can be tracked over time to determine the reaction's endpoint. For instance, in the synthesis of similar compounds, HPLC has been used to monitor the reaction until the starting material content is below a certain threshold. google.com

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. rrml.ro This technique allows for the detection and quantification of the target compound at very low concentrations, even in the presence of interfering substances.

In an LC-MS/MS system, the HPLC separates the components of the mixture, which are then ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. The first mass analyzer selects the molecular ion of this compound, which is then fragmented. The second mass analyzer detects specific fragment ions, creating a highly selective analytical method. For related hydroxybenzoic acids, characteristic ion transitions are monitored for unambiguous identification and quantification. rrml.ro

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |

| Product Ions (Q3) | Characteristic fragment ions |

| Collision Energy | Optimized for fragmentation |

This table outlines the likely parameters for an LC-MS/MS method, which would need to be determined experimentally.

Chromatographic and Spectroscopic Methods for Metabolite Profiling

Understanding the metabolic fate of this compound is crucial in many research contexts. Chromatographic methods coupled with mass spectrometry are the primary tools for metabolite profiling. Untargeted metabolomics using high-resolution mass spectrometry (e.g., LC-Q-ToF-MS) can be employed to screen for a wide range of potential metabolites in biological samples.

The general approach involves comparing samples from a control group with those from a group exposed to this compound. The data is processed to find features (unique mass-to-charge ratio and retention time combinations) that are significantly different between the groups. These features are then subjected to tandem mass spectrometry (MS/MS) to elucidate their chemical structures. For related compounds like salicylates, LC/MS has been effectively used to identify and quantify hydroxylated metabolites, which are indicative of in vivo oxidative stress. nih.gov The metabolism of this compound would likely involve hydrolysis of the ester groups, followed by further transformations.

Table 3: Techniques for Metabolite Profiling

| Technique | Application in Metabolite Profiling |

|---|---|

| LC-Q-ToF-MS | Untargeted screening for potential metabolites with high mass accuracy. |

| LC-MS/MS | Targeted quantification of expected metabolites and structural elucidation. |

| NMR Spectroscopy | Structural confirmation of isolated metabolites. |

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Derivatization Strategies for Targeted Biological Applications

Future research will heavily focus on creating new derivatives of methyl 4-acetyloxy-2-hydroxybenzoate to achieve targeted biological effects. This involves chemically modifying the core structure to enhance properties like efficacy, stability, and target specificity. One promising avenue is the development of prodrugs, which are inactive forms of a drug that are converted to the active form in the body. For instance, amino acid conjugates of salicylic (B10762653) acid have been explored as a strategy to improve drug delivery and reduce side effects. researchgate.netnih.gov This approach could be adapted for this compound to control its release and direct it to specific tissues or cells, potentially minimizing off-target effects.

Another key strategy is the synthesis of hybrid molecules that combine this compound with other pharmacologically active moieties. This can lead to synergistic effects or multi-target drugs. For example, researchers have successfully synthesized derivatives of methyl salicylate (B1505791) bearing a piperazine (B1678402) moiety, which have shown potent anti-inflammatory activities. nih.govnih.gov Similar strategies could be employed to create novel conjugates of this compound with enhanced therapeutic potential. The goal is to create a new generation of compounds with tailored properties for specific diseases, moving beyond the broad applications of the parent molecule.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation in Biological Systems

To gain a deeper understanding of how this compound interacts with biological systems, researchers are turning to "omics" technologies. These powerful tools, including metabolomics and proteomics, allow for the large-scale study of small molecules (metabolites) and proteins, respectively.

Metabolomics can be used to map the metabolic pathways affected by the compound. For example, untargeted metabolomics has been used to investigate the effects of acetylsalicylic acid, revealing alterations in pathways related to fatty acid oxidation and glutamine metabolism. researchgate.net A similar approach with this compound could uncover its precise mechanism of action and identify biomarkers of its efficacy or toxicity. Studies on salicylic acid have already demonstrated its ability to induce changes in the production of secondary metabolites in plants. mdpi.com

Proteomics can identify the specific proteins that this compound binds to or whose expression it alters. This can help to pinpoint its molecular targets and understand its mechanism of action at a protein level. Untargeted proteomics is emerging as a valuable tool for identifying proteins involved in various pathological processes and could be applied to understand the cellular response to this compound. mdpi.com By combining these omics approaches, scientists can build a comprehensive picture of the compound's biological effects, paving the way for more targeted and effective applications.

Exploration of Biosynthetic Pathways and Natural Occurrence

While the synthetic routes to many salicylates are well-established, there is growing interest in understanding their natural origins. Salicylic acid and its derivatives are known to be synthesized by a variety of plants and microorganisms. doaj.orgnottingham.ac.uk In plants, two main biosynthetic pathways have been identified, both originating from chorismate, a key intermediate in the shikimate pathway. nih.gov The isochorismate pathway is the primary route for salicylic acid production in many plant species. nih.gov

Future research will likely investigate whether this compound itself occurs in nature. The exploration of plant and microbial sources could lead to the discovery of novel, naturally occurring analogues with unique biological activities. Understanding the biosynthetic pathways could also open up possibilities for metabolic engineering, where microorganisms or plants are genetically modified to produce the compound or its derivatives in a sustainable and cost-effective manner. The biosynthesis of salicylates in bacteria is often linked to the production of siderophores, which are iron-chelating molecules. nih.gov Investigating these pathways could provide further insights into the ecological roles of these compounds and inspire new biotechnological applications.

Advanced Computational Design and Optimization for Enhanced Chemical Properties and Biological Specificity

Computational chemistry and molecular modeling are becoming indispensable tools in the design and optimization of new chemical entities. These in silico methods allow researchers to predict the properties of a molecule before it is synthesized, saving time and resources. Future research on this compound will undoubtedly leverage these powerful computational approaches.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be used to correlate the chemical structure of a compound with its biological activity. This allows for the rational design of new derivatives with improved potency. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netuniroma1.it This is crucial for identifying potential liabilities early in the drug discovery process and for designing molecules with better pharmacokinetic profiles.

Molecular docking studies can be used to visualize how a molecule interacts with its biological target at the atomic level. This information is invaluable for designing derivatives with enhanced specificity and for understanding the mechanism of action. nih.govnih.gov By integrating these computational methods, researchers can accelerate the discovery and development of new and improved analogues of this compound for a wide range of applications.

| Research Area | Key Objectives | Potential Methodologies |

| Novel Derivatization | Enhance efficacy, stability, and target specificity. | Prodrug synthesis, Hybrid molecule design. |

| Omics Integration | Elucidate biological mechanisms and identify biomarkers. | Metabolomics (LC-MS), Proteomics (Mass Spectrometry). |

| Biosynthesis & Occurrence | Discover natural sources and enable biotechnological production. | Plant and microbial screening, Metabolic pathway analysis. |

| Computational Design | Predict and optimize chemical and biological properties. | QSAR, ADMET prediction, Molecular docking. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.